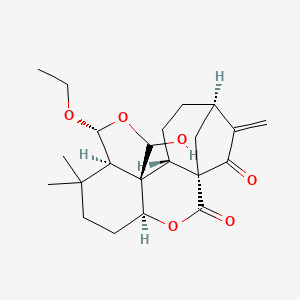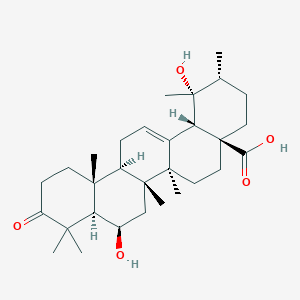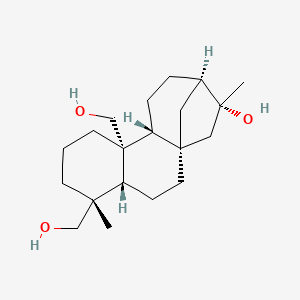
(±)17(18)-DiHETE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosapentaenoic acid (EPA; Item No. 90110) is an ω-3 fatty acid abundantly available in marine organisms. (±)17(18)-DiHETE is one of the major metabolites produced when eicosapentaenoic acid (EPA) is incubated with various rat tissue homogenates or cynomolgus monkey seminal vesicles. The route of production of (±)17(18)-DiHETE likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-3 double bond followed by conversion to the vicinal diols by epoxide hydrolase. EPA is also metabolized preferentially by Gaeumannomyces graminis to (±)17(18)-DiHETE.
Aplicaciones Científicas De Investigación
Mechanisms of Leukotriene Formation
- Study Focus : Investigation of the transformation of 15-HPETE into 8,15-diHETE and 14,15-diHETE by hemoglobin.
- Key Findings : Hemoglobin catalyzes the transformation of 15-HPETE into diHETE products via a free radical process. This suggests a specific mechanism of leukotriene formation in human leukocytes (Sok, Chung, & Sih, 1983).
Stereodefined Synthesis of DiHETE
- Study Focus : Synthesis of various stereoisomers of 5,18-diHETE due to its structural similarity with anti-inflammatory resolvin E2.
- Key Findings : Effective methods for synthesizing different stereoisomers of 5,18-diHETE, contributing to understanding its biochemical significance (Suganuma, Tanabe, Sugihara, & Kobayashi, 2018).
15-Hydroxyeicosatetraenoic Acid Receptors
- Study Focus : Exploring how 15-HETE stimulates inactive 5-lipoxygenase in mast/basophil cells.
- Key Findings : Demonstrated that specific binding of 15-HETE to cellular sites, rather than its incorporation into cellular lipids, activates 5-lipoxygenase. This highlights the potential role of diHETE in cellular signaling processes (Vonakis & Vanderhoek, 1992).
Dihydroxyeicosatetraenoic Acid in Colitis Healing
- Study Focus : Investigating the role of 5,6-DiHETE in the healing phase of murine colitis.
- Key Findings : 5,6-DiHETE showed significant potential in promoting healing in colitis models, suggesting its therapeutic potential in inflammatory diseases (Kobayashi et al., 2021).
Hyperalgesic Properties of Dihydroxyeicosatetraenoic Acids
- Study Focus : Examining the role of diHETE products in inducing hyperalgesia.
- Key Findings : Certain diHETE isomers can induce hyperalgesia, suggesting their involvement in pain and inflammatory response (Levine et al., 1986).
Chemotactic Activity of DiHETE
- Study Focus : Assessing the chemotactic activity of 8,15-diHETE for human polymorphonuclear leukocytes.
- Key Findings : 8,15-diHETE exhibited significant chemotactic activity, implying its potential role in mediating inflammation (Shak, Perez, & Goldstein, 1983).
Exercise and Plasma Cytochrome P450 Mediators
- Study Focus : Investigating the effect of maximal exercise on plasma levels of various cytochrome P450 mediators.
- Key Findings : Exercise increased levels of certain diHETEs, indicating their involvement in the body's response to physical exertion (Gollasch et al., 2019).
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 |
InChI |
InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1 |
Clave InChI |
XYDVGNAQQFWZEF-YQLHGUCYSA-N |
SMILES |
CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CC/C=CCCCC(O)=O |
Sinónimos |
(±)17,18-dihydroxy-eicosa-5,8,11,14-Tetraenoic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,10R,13S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1150850.png)

![[(2S,8R,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-(4-oxidomorpholin-4-ium-4-yl)-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1150857.png)


